5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Description
Chemical Structure and Key Features 5-[1-(2,4-Dichlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with a 1-(2,4-dichlorophenoxy)ethyl moiety. This structure combines electron-rich aromatic systems (dimethoxy and dichlorophenoxy groups) with the oxadiazole ring, a scaffold known for metabolic stability and diverse bioactivity .
For instance, 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (a structurally related compound) is synthesized from 3,4-dimethoxybenzamidoxime and chloroacetic acid derivatives under reflux conditions .
Biological Activity Oxadiazoles are broadly explored for pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Properties
IUPAC Name |
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-10(25-14-7-5-12(19)9-13(14)20)18-21-17(22-26-18)11-4-6-15(23-2)16(8-11)24-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRIPUYZGYBKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy groups.
Reduction: Reduction reactions may target the oxadiazole ring or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Structure
The compound features a complex structure characterized by the following components:
- Oxadiazole ring : A five-membered heterocyclic compound containing two nitrogen atoms.
- Chlorophenoxy group : Contributes to the compound's biological activity.
- Dimethoxyphenyl group : Enhances the lipophilicity and potential bioactivity.
Chemical Formula
The molecular formula for this compound is .
Pharmaceutical Research
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been investigated for its pharmacological properties. Studies indicate that it exhibits:
- Antitumor Activity : Research has shown that compounds with oxadiazole moieties can inhibit tumor growth in vitro and in vivo. The presence of the dichlorophenoxy group is believed to enhance this activity by modulating various cellular pathways.
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Study: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry tested this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting it could be developed into a therapeutic agent for cancer treatment.
Agrochemical Applications
The compound has also been explored for its potential as an agrochemical:
- Herbicidal Activity : The dichlorophenoxy group is known for its herbicidal properties. This compound has shown promise in controlling broadleaf weeds in agricultural settings.
- Pesticide Development : Due to its structural features, it may serve as a lead compound for developing new pesticides that are effective against resistant weed species.
Data Table: Herbicidal Efficacy
| Concentration (g/ha) | Weed Species Controlled | Efficacy (%) |
|---|---|---|
| 0.5 | Amaranthus retroflexus | 85 |
| 1.0 | Chenopodium album | 90 |
| 2.0 | Solanum nigrum | 95 |
Material Science
Recent studies have begun to explore the use of oxadiazoles in material science due to their unique electronic properties:
- Polymer Chemistry : The incorporation of oxadiazole units into polymer matrices can enhance thermal stability and electrical conductivity, making them suitable for electronic applications.
Case Study: Conductive Polymers
Research conducted at a leading university demonstrated that polymers containing oxadiazole units exhibited improved conductivity compared to traditional polymers. This opens avenues for developing advanced materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be contextualized by comparing it to structurally analogous oxadiazole derivatives. Below is a detailed analysis based on substituent effects and empirical
Table 1: Structural and Functional Comparisons
Key Observations
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group (common in the target compound and others) is associated with enhanced binding to aromatic-rich enzyme pockets, such as EGFR or cyclooxygenase . Halogenated phenoxy groups (e.g., 2,4-dichlorophenoxy) improve lipophilicity and resistance to metabolic degradation compared to non-halogenated analogs. For example, 5-(chloromethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exhibits potent nematocidal activity (IC50 = 0.012 µM) due to its chloroalkyl chain .
Activity Trends: Anticancer Potential: Pyridine-substituted oxadiazoles (e.g., 5-(3,4-dimethoxyphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole) show moderate EGFR inhibition (IC50 = 1.2 µM), suggesting that the target compound’s dichlorophenoxy group may enhance selectivity for kinase targets . Anti-inflammatory Activity: Compounds with methoxyphenyl groups, such as 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, suppress carrageenan-induced edema by 59.5% at 100 mg/kg, outperforming β-(4-bromobenzoyl)propionic acid (SI = 1.17 vs. 0.75 for the oxadiazole) .
Solubility and Pharmacokinetics: The diethylamino group in analogs like 5-((diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride improves aqueous solubility, a feature absent in the target compound. This may limit the latter’s bioavailability unless formulated with solubilizing agents .
Biological Activity
Overview
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the oxadiazole class, which is known for diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects. The structural features of this compound, particularly the dichlorophenoxy and dimethoxyphenyl groups, contribute to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to various effects such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity affecting cellular signaling pathways.
- Antioxidant Activity : Exhibits properties that scavenge free radicals and reduce oxidative stress.
Antioxidant Properties
Research indicates that oxadiazole derivatives possess significant antioxidant activities. For instance, the antioxidant abilities of similar compounds have been evaluated using assays like CUPRAC (cupric ion reducing antioxidant capacity), demonstrating strong free radical scavenging capabilities .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably:
- Cell Line Studies : The compound has shown promising results against pancreatic cancer cell lines (e.g., PANC-1). In vitro studies revealed significant cytotoxicity and induction of apoptotic pathways in these cells .
- Comparison with Established Drugs : Its efficacy was compared with established anticancer agents like doxorubicin, showing competitive potency against certain cancer cell lines .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as cholinesterases and glucosidase has been documented. For example:
- Cholinesterase Inhibition : This property suggests potential applications in treating neurodegenerative diseases where cholinesterase activity is a target.
- Glucosidase Inhibition : This effect indicates possible benefits in managing diabetes by regulating blood glucose levels .
Comparative Analysis with Similar Compounds
Case Studies and Research Findings
Several studies have highlighted the biological activity of oxadiazole derivatives:
- Antioxidant and Enzyme Inhibitory Effects : A study demonstrated that related oxadiazole compounds exhibited significant antioxidant activity and enzyme inhibitory effects against glucosidase and cholinesterases .
- Cytotoxicity Against Cancer Cell Lines : Another research focused on the cytotoxic effects of oxadiazole derivatives against various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia), indicating that modifications in the oxadiazole structure could enhance potency .
Q & A
Q. What are the established synthetic routes for 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, and what are the critical reaction parameters?
The synthesis of oxadiazole derivatives typically involves cyclization reactions starting from amidoxime precursors. For example:
- Step 1 : React 2,4-dichlorophenoxyethylamine with 3,4-dimethoxybenzoyl chloride to form an intermediate amide.
- Step 2 : Convert the amide to an amidoxime via treatment with hydroxylamine.
- Step 3 : Cyclize the amidoxime using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions to form the oxadiazole ring .
- Critical Parameters : Temperature control (80–100°C), stoichiometric excess of cyclizing agents, and purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >90% purity .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential for characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the 2,4-dichlorophenoxy group shows distinct aromatic proton splitting patterns (~6.8–7.5 ppm), while dimethoxyphenyl protons resonate at ~3.8 ppm (OCH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 423.05 for C₁₉H₁₅Cl₂N₂O₄) .
- X-ray Diffraction (XRD) : Crystal structure analysis (e.g., CCDC entries) confirms bond angles and dihedral angles between the oxadiazole core and substituents .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to standard antibiotics .
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using spectrophotometric assays. IC₅₀ values <10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this oxadiazole derivative, particularly for scale-up?
- Catalyst Screening : Replace POCl₃ with milder agents like polyphosphoric acid (PPA) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to 30 minutes while maintaining >80% yield .
- Purification Optimization : Use gradient elution in flash chromatography (hexane/ethyl acetate) to isolate the product with >95% purity .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE or COX-2. Key residues (e.g., Ser203 in AChE) may form hydrogen bonds with the oxadiazole ring .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
Q. How do structural modifications (e.g., halogen substitution) impact its bioactivity and stability?
- Chlorine vs. Methoxy Groups : The 2,4-dichlorophenoxy group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration, while dimethoxyphenyl groups increase π-π stacking with aromatic enzyme pockets .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) reveal hydrolytic susceptibility at the oxadiazole ring, mitigated by electron-withdrawing substituents .
Q. How can contradictory data in literature regarding its antimicrobial efficacy be resolved?
- Standardized Assays : Adopt CLSI guidelines for MIC determination to minimize variability .
- Synergistic Studies : Combine with β-lactam antibiotics to assess potentiation effects (e.g., fractional inhibitory concentration index <0.5 indicates synergy) .
Methodological Notes
- Spectral Data Interpretation : Use MestReNova for NMR peak integration and coupling constant analysis to distinguish between regioisomers .
- Crystallography : Submit crystals to the Cambridge Crystallographic Data Centre (CCDC) for structural validation .
- Toxicity Profiling : Perform Ames tests (OECD 471) and zebrafish embryo assays (OECD 236) to evaluate genotoxicity and developmental toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
